6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one
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Overview
Description
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a complex organic compound that belongs to the class of thiopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate ketones under acidic or basic conditions to form the thiopyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-anilino-2-methyl-benzo[e]perimidin-7-one
- 2-Methyl-6-anilino-anthrapyrimidin
- 1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Uniqueness
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is unique due to its specific structural features, such as the thiopyran ring and the presence of multiple aromatic groups
Properties
IUPAC Name |
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPGGNZOJHLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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